BenchChemオンラインストアへようこそ!

N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Drug‑likeness logP CNS MPO

Procure N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421498-90-9) as a pre-made, single-isomer N-ethyl urea piperidine intermediate for parallel synthesis. Its borderline-low XLogP3 (0.3) and moderate TPSA (67.4 Ų) make it a critical reference compound for MPO model training and N-alkyl SAR baseline studies, distinct from higher-logP N-propyl or N-benzyl analogs. Ideal for CNS lead optimization where low lipophilicity reduces early-stage solubility failures.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1421498-90-9
Cat. No. B2844399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1421498-90-9
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C12H18N4O2/c1-2-14-12(17)16-7-3-10(4-8-16)18-11-9-13-5-6-15-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,17)
InChIKeyKCOMEKOLJFNZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421498‑90‑9): Core Physicochemical Identity and Sourcing Baseline


N-Ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a fully synthetic piperidine‑4‑carboxamide derivative bearing a pyrazin‑2‑yloxy group at the 4‑position and an N‑ethyl urea moiety [1]. The molecule (C₁₂H₁₈N₄O₂, MW 250.30 g mol⁻¹) possesses one hydrogen‑bond donor, four hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 67.4 Ų and a calculated logP (XLogP3) of 0.3 [1]. It belongs to a broader class of piperidine‑4‑carboxamides that have been explored as sigma‑1 receptor ligands and CNS‑active probe molecules [2]. No peer‑reviewed pharmacological or ADMET data have been published for this specific compound, limiting the current evidence base to computed and class‑level information.

Why N‑Ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide Cannot Be Swapped with ‘Close’ Analogs


Within the piperidine‑4‑carboxamide family, the nature of the N‑substituent critically modulates lipophilicity, hydrogen‑bonding capacity, molecular flexibility, and ultimately pharmacokinetic behavior [1]. Even a single methylene difference (e.g., N‑methyl vs N‑ethyl) can shift logD by 0.4‑0.6 log units and alter brain penetration potential [2]. Because no systematic SAR study has included this compound, its precise differentiation from the N‑methyl, N‑propyl, or N‑benzyl congeners remains unquantified. However, the available computed properties—notably a borderline low XLogP3 of 0.3 and a TPSA of 67.4 Ų—place this molecule in a distinct physicochemical space that does not simply interpolate between its neighbors [3]. Researchers who require a moderately polar, low‑lipophilicity piperidine‑urea scaffold cannot assume that a ‘similar’ compound will reproduce the same solubility, permeability, or off‑target profile.

Quantitative Differentiation Evidence for N‑Ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide Versus Key Comparators


Computed Lipophilicity (XLogP3): Lower Than Typical CNS‑Optimized Piperidine‑4‑carboxamides

The target compound displays an XLogP3 of 0.3 [1], whereas the prototypical sigma‑1 ligand haloperidol has an experimental logP of ~3.2 [2] and the highly optimised piperidine‑4‑carboxamide derivative 2k (tetrahydroquinoline analog) exhibits a calculated logP of ~2.8 [3]. This ~2.5‑log‑unit deficit translates to an estimated 300‑fold lower octanol/water partition, predicting reduced non‑specific tissue binding and potentially lower volume of distribution.

Drug‑likeness logP CNS MPO Physicochemical profiling

Topological Polar Surface Area (TPSA): Within the CNS‑Favorable Window but Below Typical Sigma‑1 Ligands

The compound’s TPSA of 67.4 Ų [1] sits near the median of the recommended CNS drug space (60‑70 Ų) [2], but is approximately 15‑20 Ų higher than the TPSA of haloperidol (40.5 Ų) [3]. This higher polarity correlates with improved aqueous solubility and reduced passive membrane permeability, potentially requiring active transport for brain entry.

TPSA CNS permeability Brain exposure

Hydrogen‑Bond Donor Count: A Single Donor Restricts Desolvation Penalty Relative to Multi‑Donor Analogs

With only one hydrogen‑bond donor (the urea NH) [1], the compound avoids the permeability penalty associated with >2 donors, a threshold identified in the Lipinski rule set [2]. In contrast, many piperidine‑4‑carboxamide analogs bearing primary‑amide or sulfonamide substituents carry two or three donors [3].

Hydrogen‑bond donor Permeability Oral bioavailability

Molecular Flexibility (Rotatable Bonds): Lower Conformational Entropy Cost Than N‑Benzyl or N‑Phenethyl Derivatives

The compound contains three rotatable bonds (ethyl group, pyrazinyl‑O‑piperidine linkage, and urea N‑C bond) [1]. N‑Benzyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide would possess four rotatable bonds; N‑phenethyl analogs would have five [2]. Fewer rotatable bonds correlate with a lower entropic penalty upon target binding, often translating into improved binding enthalpy efficiency per non‑hydrogen atom.

Rotatable bonds Binding entropy Ligand efficiency

Where N‑Ethyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide Offers Differentiated Value in Research and Industrial Procurement


CNS Penetration Screening Panels Requiring a Low‑logP Scaffold

Because the compound’s XLogP3 of 0.3 [1] is substantially below the 2‑5 range typical of marketed CNS drugs, it can serve as a reference compound in permeability and brain‑to‑plasma ratio assays. Laboratories constructing multiparameter optimization (MPO) models benefit from a compound that anchors the low‑logP end of the training set, enabling better discrimination of efflux transporter effects [2].

Sigma‑1 Receptor Tool Compound with Distinct Physicochemical Profile

Piperidine‑4‑carboxamides are a privileged chemotype for sigma‑1 receptor engagement [1]. This specific compound, with a TPSA of 67.4 Ų and only one HBD, may complement existing sigma‑1 probes (e.g., haloperidol, compound 2k) in experiments designed to dissect the interplay between ligand polarity and receptor residence time [2].

Lead‑Optimisation Library Enrichment for N‑Ethyl Urea Building Blocks

Medicinal chemistry teams requiring a pre‑made N‑ethyl urea piperidine intermediate for parallel synthesis can procure this compound as a single isomer (constitutional purity confirmed by InChIKey KCOMEKOLJFNZPE‑UHFFFAOYSA‑N) [1]. Its lower lipophilicity compared to N‑propyl or N‑butyl analogs reduces the risk of early‑stage solubility failures during high‑throughput screening [3].

Physicochemical Comparator for Structure–Activity Relationship (SAR) Studies

The compound serves as a minimal‑alkyl analog in an N‑alkyl scan, providing the baseline for quantifying the incremental effect of chain elongation on logD, microsomal stability, and CYP inhibition [1]. Such data are essential for patent landscaping and for defining the scope of novel composition‑of‑matter claims [2].

Quote Request

Request a Quote for N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.